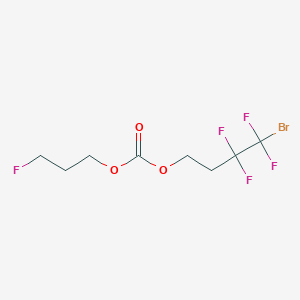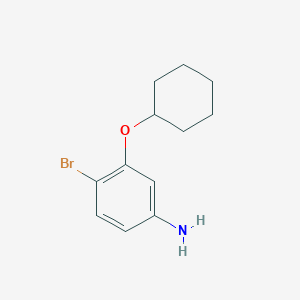![molecular formula C11H9FN2O B12090401 6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンは、6位にフッ素原子、1'位にメチル基を有するビピリジンコアを特徴とする複素環式化合物です。
製法
合成経路と反応条件
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンの合成は、通常、以下の手順で行われます。
ビピリジンコアの形成: ビピリジンコアは、2つのピリジン誘導体のカップリング反応によって合成することができます。一般的な方法には、鈴木カップリングやスチールカップリングなどのパラジウム触媒クロスカップリング反応の使用が含まれます。
フッ素原子の導入: フッ素原子は、セレクフルオライドやN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を用いた求電子フッ素化によって導入することができます。
メチル化: メチル基は、塩基の存在下でヨードメタンまたは硫酸ジメチルを用いたメチル化反応によって導入することができます。
工業的生産方法
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。これは、通常、反応パラメーターを正確に制御するために連続フローリアクターや自動化システムの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
反応の種類
酸化: 6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンは、酸化反応を起こして様々な酸化誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。これは、化合物の還元型をもたらします。
置換: この化合物は、特にフッ素またはメチル位置で、アミンやチオールなどの求核試薬を用いた置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンなどの求核試薬。
主要な生成物
酸化: 酸化されたビピリジン誘導体。
還元: 還元されたビピリジン誘導体。
置換: 様々な官能基を有する置換ビピリジン誘導体。
科学的研究の応用
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンは、科学研究においていくつかの応用があります。
化学: 遷移金属と錯体を形成するための配位化学におけるリガンドとして使用されます。
生物学: そのユニークな電子特性のため、蛍光プローブとしての可能性が調査されています。
医学: 特に抗がん剤や抗炎症剤の開発において、医薬フォアとして、その可能性が探求されています。
産業: 先端材料の合成や有機合成におけるビルディングブロックとして利用されています。
作用機序
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンの作用機序は、その用途によって異なります。生物系では、酵素や受容体などの特定の分子標的に作用し、その活性を調節する可能性があります。フッ素原子は、水素結合や静電相互作用を通じて、化合物の結合親和性と選択性を高めることができます。ビピリジンコアは、タンパク質中の芳香族残基とπ-πスタッキング相互作用に関与することもできます。
類似化合物の比較
類似化合物
2,2'-ビピリジン: 配位化学において広く使用されているリガンド。
4,4'-ジメチル-2,2'-ビピリジン: 4,4'位にメチル基を有する類似構造。
6-クロロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オン: フッ素の代わりに塩素原子を有する類似構造。
ユニークさ
6-フルオロ-1'-メチル-[3,4'-ビピリジン]-2'(1'H)-オンは、フッ素原子の存在により、その化学的および生物学的特性に大きな影響を与えるため、ユニークです。フッ素原子は、化合物の安定性、親油性、結合親和性を高めることができ、様々な用途に役立つ化合物になります。
類似化合物との比較
Similar Compounds
2,2’-bipyridine: A widely used ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Similar structure with methyl groups at the 4,4’-positions.
6-chloro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
4-(6-fluoropyridin-3-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-8(6-11(14)15)9-2-3-10(12)13-7-9/h2-7H,1H3 |
InChIキー |
RAVARHPCALTYHA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=CC1=O)C2=CN=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)

![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)

amine](/img/structure/B12090413.png)


